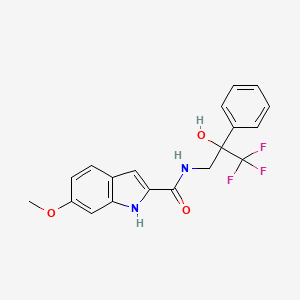
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide, commonly referred to as 6-MeO-TFMPP, is a synthetic compound belonging to the indole derivatives class. It has garnered attention in the scientific community due to its potential biological activities, particularly as a serotonin receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity studies, and potential therapeutic applications.
- Molecular Formula : C19H17F3N2O3
- Molecular Weight : Approximately 378.351 g/mol
- CAS Number : 1795442-68-0
6-MeO-TFMPP is hypothesized to act primarily as a serotonin receptor agonist , which suggests that it may influence neurotransmitter systems involved in mood regulation and anxiety response. This mechanism indicates potential applications in treating mood disorders and anxiety-related conditions.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of 6-MeO-TFMPP against various tumor cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference Drug |
|---|---|---|---|
| M-HeLa (Cervical Cancer) | 15.0 | 4.5 | Sorafenib |
| PC3 (Prostate Cancer) | 20.5 | 3.0 | Sorafenib |
| Chang Liver Cells | 67.5 | - | - |
The selectivity index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells. A higher SI indicates a more selective action against tumor cells compared to normal cells.
Case Studies
- Study on Cytotoxicity : A study published in MDPI demonstrated that various indole derivatives, including 6-MeO-TFMPP, exhibited significant cytotoxic activity against M-HeLa cells while showing lower toxicity towards normal liver cells. The selectivity of these compounds is crucial for their potential therapeutic use in oncology .
- Serotonin Receptor Activity : Research indicates that compounds similar to 6-MeO-TFMPP can modulate serotonin receptor activity, which may lead to anxiolytic and antidepressant effects. The agonistic action on serotonin receptors suggests a pathway for developing treatments for depression and anxiety disorders.
Stability and Reactivity
The stability of 6-MeO-TFMPP under various conditions has been noted in several studies:
- The compound is relatively stable under normal conditions but may decompose over time when exposed to acidic or basic environments.
- It is soluble in organic solvents such as ethanol and methanol, which may facilitate its use in laboratory settings.
Propiedades
IUPAC Name |
6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-14-8-7-12-9-16(24-15(12)10-14)17(25)23-11-18(26,19(20,21)22)13-5-3-2-4-6-13/h2-10,24,26H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGMZYOCOYUYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













